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Compound of Interest

Compound Name: Streptomycin sulphate

Cat. No.: B8591717 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address bacterial

contamination in cell cultures, particularly when using streptomycin.

Frequently Asked Questions (FAQs)
1. I'm using Penicillin-Streptomycin in my media, but I still see bacterial contamination. Why is

this happening?

The routine use of antibiotics like Penicillin-Streptomycin can lead to the development of

antibiotic-resistant bacterial strains.[1] This is a primary reason for persistent contamination

despite the presence of antibiotics. Additionally, the contamination might not be bacterial. Other

common contaminants include yeast, mold, and mycoplasma, which are not affected by

streptomycin.[2]

Possible causes for persistent contamination include:

Antibiotic-Resistant Bacteria: Bacteria can acquire resistance through genetic mutations or

by obtaining resistance genes from other bacteria.[3][4] Overuse of antibiotics in cell culture

creates a selective pressure that allows these resistant strains to thrive.[5][6]

Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are

therefore unaffected by antibiotics like penicillin that target cell wall synthesis.[7] They are
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difficult to detect as they do not cause the typical turbidity seen with other bacterial

contaminations.

Incorrect Antibiotic Concentration: The concentration of streptomycin in your media may be

too low to effectively inhibit the specific contaminating bacteria.

Poor Aseptic Technique: Lapses in sterile technique are a major source of contamination.[8]

[9][10] This can introduce high loads of bacteria that overwhelm the antibiotics.

Contaminated Reagents or Equipment: Media, sera, supplements, or even sterile equipment

can be sources of contamination.[8][11]

2. How can I identify the type of contamination in my cell culture?

Identifying the contaminant is the first step toward effective treatment. Here are some common

signs:

Bacterial Contamination:

Visual: The culture medium appears cloudy or turbid.[1][8][12] A sudden drop in pH will

cause the phenol red indicator in the medium to turn yellow.[8][12]

Microscopic: Under a microscope, you may see small, motile particles that can be rod-

shaped, spherical, or spiral.[8][12]

Yeast Contamination:

Visual: The medium may become turbid, similar to bacterial contamination.

Microscopic: Yeast appear as individual, round or oval particles that may be budding.[13]

Mold Contamination:

Visual: You may see filamentous structures or clumps of spores in the culture.[1]

Microscopic: Thin, wisp-like filaments (mycelia) are visible.[1]

Mycoplasma Contamination:
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Visual: There are typically no visible signs of contamination; the medium remains clear.

Microscopic: Mycoplasma are too small to be seen with a standard light microscope.

Special detection methods are required.

3. What should I do if I suspect my streptomycin-treated culture is contaminated?

If you suspect contamination, it's crucial to act quickly to prevent it from spreading.

Isolate the Contaminated Culture: Immediately separate the suspected culture from other

cultures to prevent cross-contamination.[1]

Visually Inspect and Document: Observe the culture for signs of contamination and

document your findings.

Microscopic Examination: Examine the culture under a microscope to try and identify the

type of contaminant.

Consider Discarding the Culture: The safest and most recommended course of action is to

discard the contaminated culture.[14] Decontaminating a culture can be time-consuming and

may not always be successful.

Decontaminate the Work Area: Thoroughly clean and disinfect the incubator, biosafety

cabinet, and any other potentially contaminated surfaces.[13][15]

Troubleshooting Guides
Troubleshooting Persistent Bacterial Contamination

If you are experiencing recurrent bacterial contamination despite using streptomycin, follow

these steps:

Review Aseptic Technique: Ensure you and your lab personnel are strictly adhering to proper

aseptic techniques.[8][9][10][16] This includes properly disinfecting work surfaces, minimizing

air exposure, and not reusing sterile materials.[9][16]

Test for Mycoplasma: Since mycoplasma is a common and often undetected contaminant,

it's essential to test your cultures routinely.[8]
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Check for Antibiotic Resistance: You can test the contaminating bacteria's sensitivity to

streptomycin and other antibiotics.

Evaluate All Reagents: Test all media, sera, and supplements for contamination by

incubating them without cells.

Consider Alternative Antibiotics: If you have a valuable culture that you must save, you may

consider using a different antibiotic or a combination of antibiotics. However, this should be a

last resort.[1]

Data Presentation
Table 1: Common Cell Culture Contaminants and Their Characteristics

Contaminant
Visual Appearance
of Medium

Microscopic
Appearance

pH Change

Bacteria
Turbid/Cloudy[1][8]

[12]

Small, motile rods or

cocci[8][12]

Rapid decrease

(yellow)[8][12]

Yeast Can become turbid[2]
Round or oval,

budding particles[13]
Gradual decrease

Mold

Filamentous growth,

may form a surface

film[1]

Mycelia (thin

filaments) and

spores[1]

Variable

Mycoplasma Clear
Not visible with a light

microscope
No significant change

Table 2: Recommended Actions for Contamination Events
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Contamination Type
Primary Recommended
Action

Secondary Action (for
valuable cultures)

Bacterial

Discard the culture and

decontaminate the work area.

[13]

Wash cells with PBS and treat

with a higher concentration or

different antibiotic.[13]

Yeast/Mold

Discard the culture and

decontaminate the work area.

[13]

Wash with PBS and treat with

an antimycotic like

Amphotericin B.[13]

Mycoplasma
Discard the culture and

decontaminate the work area.

Treat with specific anti-

mycoplasma antibiotics.

Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR

This is a highly sensitive method for detecting mycoplasma contamination.[8]

Sample Preparation: Collect 1 mL of the cell culture supernatant. Centrifuge at 200 x g for 5

minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x

g for 10 minutes to pellet the mycoplasma.

DNA Extraction: Resuspend the mycoplasma pellet in a suitable lysis buffer and extract the

DNA using a commercial DNA extraction kit.

PCR Amplification: Use primers specific for the 16S rRNA gene of mycoplasma. A typical

PCR reaction would include the extracted DNA, primers, dNTPs, Taq polymerase, and PCR

buffer.

Gel Electrophoresis: Run the PCR product on an agarose gel. The presence of a band of the

expected size indicates mycoplasma contamination.

Protocol 2: Antibiotic Resistance Testing (Dose-Response Assay)

This protocol helps determine the concentration at which an antibiotic becomes toxic to your

cells and can be adapted to test for bacterial resistance.
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Cell Seeding: Seed your cells in a multi-well plate at a consistent density.

Antibiotic Dilution Series: Prepare a serial dilution of the antibiotic to be tested (e.g.,

streptomycin) in your culture medium.

Treatment: Add the different concentrations of the antibiotic to the wells containing your cells.

Include a control well with no antibiotic.

Incubation and Observation: Incubate the plate under standard conditions and observe the

cells daily for signs of toxicity, such as changes in morphology, detachment, or reduced

confluency.[1]

Determine Toxic Level: The lowest concentration that causes significant cell death is the

toxic level. For treating contamination, use a concentration one- to two-fold lower than the

toxic concentration.[1]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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